5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the class of thiohydantoins. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin derivative .
Industrial Production Methods
This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a TDP1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This enhances the cytotoxic effects of DNA-damaging agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.
5-Benzylidene-3-methyl-2-thioxothiazolidin-4-one: Differing by the presence of a methyl group instead of an ethyl group.
Uniqueness
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)/b10-8- |
InChI Key |
YFUFMPFKHXGNHN-NTMALXAHSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)NC1=S |
Origin of Product |
United States |
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